molecular formula C₁₂H₁₆O₈ B043418 Triacetyllevoglucosan CAS No. 13242-55-2

Triacetyllevoglucosan

Cat. No. B043418
CAS RN: 13242-55-2
M. Wt: 288.25 g/mol
InChI Key: BAKQMOSGYGQJOJ-LDMBFOFVSA-N
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Description

Triacetyllevoglucosan (TAG) is a derivative of levoglucosan . It is also known as β-D-Glucopyranose, 1,6-anhydro-, triacetate . The molecular formula of Triacetyllevoglucosan is C₁₂H₁₆O₈.


Synthesis Analysis

The production of levoglucosan, a precursor to Triacetyllevoglucosan, can be improved from acid-impregnated cellulose via fast pyrolysis . The impregnation of acid could reduce the activation energy and lower the reaction temperature .

Scientific Research Applications

  • Triacetyllevoglucosan is a white to off-white crystalline powder .
  • Its chemical formula is C₁₂H₁₆O₈ and its molecular weight is 288.252 g/mol .
  • It’s also known as 1,6-Anhydro-β-D-glucose-2,3,4-tri-O-acetate .

    Biomass Burning Tracer

    • Summary: Levoglucosan is often used as a chemical tracer for biomass burning in atmospheric chemistry studies, particularly with respect to airborne particulate matter .
    • Method: It is detected in the gas emitted by the pyrolysis of wood (biomass) which contains significant amounts of levoglucosan .
    • Results: Levoglucosan has been shown to be highly correlated with regional fires .

    Synthesis of Polymers, Solvents and Pharmaceuticals

    • Summary: Levoglucosan has significant potential in commercial applications for the synthesis of polymers, solvents and pharmaceuticals .
    • Method: A system was developed to produce pure crystals of levoglucosan based on the fast pyrolysis of lignocellulosic biomass .
    • Results: The techno-economic analysis of a plant pyrolyzing 250 tonne per day of pretreated biomass to produce cellulosic sugars indicated a minimum selling price (MSP) for pure levoglucosan crystals of $1333 per MT, which is less than one-tenth its current average market price .

3,6-Substituted Carbazole-based Polymers

  • Summary: Carbazole-based polymers, particularly those with 3,6-substitutions, have been extensively studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They are used in the fabrication of flexible, lightweight, and potentially inexpensive opto-electronic devices .
  • Method: Carbazole can be easily functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions . Among them, 3,6-substituted carbazole is electrolytically more stable, and has a high triplet energy (E T) than the 2,7-counterparts .
  • Results: The use of these polymers in devices like organic light-emitting diodes (OLEDs), organic diode laser devices, organic thin film transistors and organic photovoltaics (OPVs) have raised substantial interest in both academic and industrial research communities .

Future Directions

Triacetyllevoglucosan is a naturally occurring compound found in smoke, biofuels, and air particles. It is a bio-marker for various human diseases, including cancer and respiratory illnesses, which makes it a topic of extensive research .

properties

IUPAC Name

[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQMOSGYGQJOJ-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CO[C@H](O2)[C@@H]([C@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233970
Record name β-D-Glucopyranose, 1,6-anhydro-, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triacetyllevoglucosan

CAS RN

13242-55-2
Record name β-D-Glucopyranose, 1,6-anhydro-, 2,3,4-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13242-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 1,6-anhydro-, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-anhydro-β-D-glucose triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
GH Coleman, CM McCloskey… - Industrial & Engineering …, 1944 - ACS Publications
TEVOGLUCOSAN (1, 6-anhydro-n-glucose), which is readily prepared from its triacetate (22), has found extensive use as a synthetic agent in the field of carbohydrates. A recent patent (…
Number of citations: 12 pubs.acs.org
MP BARDOLPH, GH COLEMAN - The Journal of Organic …, 1950 - ACS Publications
… confirmed by a mixed meltingpoint with an authentic sample of triacetyllevoglucosan. When methyl alcohol was substituted for ethyl alcohol, using either sodium hydroxide or sodium …
Number of citations: 32 pubs.acs.org
L Fenichel, G Deak, P Bako, S Holly, Z Csuros - 1975 - pascal-francis.inist.fr
Keyword (fr) TITANE IV COMPLEXE TITANE IV CHLORURE COMPLEXE COMPOSE ADDITION PREPARATION REACTION CHIMIQUE MECANISME REACTION DECYCLISATION …
Number of citations: 3 pascal-francis.inist.fr
L Fenichel, G Deak, S Holly, P Bako, Z Csuros - 1975 - pascal-francis.inist.fr
… INVESTIGATION OF THE TITANIUM TETRACHLORIDE AND ETHOXYTITANIUM TRICHLORIDE COMPLEXES OF TRIACETYLLEVOGLUCOSAN … INVESTIGATION OF …
Number of citations: 5 pascal-francis.inist.fr
EM MONTGOMERY, NK RICHTMYER… - The Journal of Organic …, 1945 - ACS Publications
… The triacetyllevoglucosan thus obtained weighed 3.3 g. (89%), melted at 112 and showed[<*]” —65.3 in chloroform (c, 2). Attempted rearrangement of -galactosan {l , )ß{ ,8) by alkali. …
Number of citations: 16 pubs.acs.org
JWP Lin, C Schuerch - Macromolecules, 1973 - ACS Publications
l, 6-Anhydro-2, 3, 4-tri-O-(p-methylbenzyl)-0-D-glucopyranose (Mi, TXGL) has beencopolymerized with l, 6-anhydro-2, 3, 4-tri-0-benzyl-dD-galactopyranose (M2, TBGA). Reactivity ratios …
Number of citations: 23 pubs.acs.org
J Zachoval, C Schuerch - Journal of the American Chemical …, 1969 - ACS Publications
Poly-a-(l-* 6')-anhydro-2, 3, 4-tri-0-benzyl-D-glucopyranose is produced at highest degrees of polymerization and stereoregularity by treatment of the corresponding 1, 6-anhydro sugar …
Number of citations: 107 pubs.acs.org
A Jeanes, CA Wilham, GE Hilbert - Journal of the American …, 1953 - ACS Publications
A rapidchemical method was sought for detecting the non-l, 4-glucopyranosidic linkages believedto constitute branch points in amylopectins, limit dextrins and related substances. A …
Number of citations: 22 pubs.acs.org
M Miljkovic, M Miljković - Carbohydrates: Synthesis, Mechanisms, and …, 2009 - Springer
The monosaccharide derivatives obtained by intramolecular elimination of a molecule of water with simultaneous formation of a new three-, four-, five-, or six-membered heterocyclic …
Number of citations: 0 link.springer.com
RJ Dimler, HA Davis, GE Hilbert - Journal of the American …, 1946 - ACS Publications
… Although the acetates of Dglucosan<1,4>/3<1,6> and of levoglucosan codistilled, part of the triacetyllevoglucosan was removed from the distillate by crystallization from …
Number of citations: 87 pubs.acs.org

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